molecular formula C35H36ClNO4S B021447 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid CAS No. 186352-97-6

1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid

Cat. No.: B021447
CAS No.: 186352-97-6
M. Wt: 602.2 g/mol
InChI Key: UFQIEVSCRCMNLW-SHISVWIYSA-N
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Description

1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid is a leukotriene receptor antagonist, commonly known as Montelukast acid. It is the active metabolite of Montelukast sodium, a therapeutic agent for asthma and allergic rhinitis. Its molecular formula is C₃₅H₃₆ClNO₃S, with a molecular weight of 586.18 g/mol . The structure features a quinoline core, a substituted phenylpropyl thioether, and a cyclopropaneacetic acid moiety, which collectively confer selectivity for the cysteinyl leukotriene CysLT1 receptor .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,2-dihydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(41,22-38)30-8-3-2-6-25(30)12-16-32(42-23-35(17-18-35)21-33(39)40)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(36)20-31(26)37-29/h2-11,13-15,19-20,32,38,41H,12,16-18,21-23H2,1H3,(H,39,40)/b14-9+/t32-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQIEVSCRCMNLW-SHISVWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171880
Record name 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186352-97-6
Record name 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186352976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1,2-DIHYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV596370Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Result of Action

The antagonistic action of Montelukast 1,2-Diol on the CysLT1 receptor results in the alleviation of symptoms associated with conditions like asthma and allergic rhinitis. By blocking the action of leukotrienes, it reduces inflammation, bronchoconstriction, mucosal edema, and mucus secretion.

Biological Activity

1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, commonly referred to by its CAS number 186352-97-6, is a complex organic compound with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the realm of cancer therapy and inflammation modulation. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

  • Molecular Formula : C35H36ClNO4S
  • Molecular Weight : 602.2 g/mol
  • IUPAC Name : 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,2-dihydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as a multi-target inhibitor, particularly affecting kinases that play crucial roles in cancer cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential in inhibiting kinases such as Pim-1 and VEGFR-2, which are implicated in tumor growth and angiogenesis .
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells, particularly hepatoma cells, by activating caspase pathways .

In Vitro Studies

A comprehensive evaluation of the compound's efficacy was conducted using various human cancer cell lines. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG2 (Hepatoma)0.55Induces apoptosis via caspase activation
1Huh-7 (HCC)0.32Multi-target kinase inhibition
1Non-transformed AML-12>10Selective toxicity towards cancer cells

These results indicate that the compound exhibits significantly lower IC50 values against cancer cells compared to non-malignant cells, suggesting a degree of selectivity that could minimize side effects in therapeutic applications .

Case Studies

A notable case study involved the use of this compound in combination therapies for hepatocellular carcinoma (HCC). The study demonstrated enhanced anti-tumor effects when combined with existing therapies like sorafenib, highlighting its potential role as an adjunct treatment .

Toxicity and Safety Profile

While the compound exhibits promising anti-cancer properties, its safety profile remains under investigation. Early toxicity assessments have indicated that it does not exhibit significant unspecific cytotoxicity towards normal cells at therapeutic concentrations. Further studies are warranted to fully elucidate its pharmacokinetics and long-term safety profile.

Comparison with Similar Compounds

Montelukast Sodium

  • Molecular Formula : C₃₅H₃₅ClNNaO₃S
  • Molecular Weight : 608.18 g/mol
  • Key Differences :
    • Sodium salt of Montelukast acid, enhancing solubility for oral bioavailability .
    • The sodium ion replaces the carboxylic acid proton, improving stability in formulations .

Montelukast Dicyclohexylamine Salt

  • CAS Number : 851755-56-1
  • Molecular Formula : C₄₇H₅₈ClN₂O₃S
  • Key Differences: A salt form with dicyclohexylamine, likely used to modify crystallization behavior during synthesis .

Carboxymethyl-Substituted Derivative

  • Molecular Formula: C₄₁H₄₆ClNO₅S₂
  • Molecular Weight : 732.39 g/mol
  • Key Differences: Additional carboxymethyl and thioether groups, which may enhance metabolic stability or receptor binding .

Pharmacological Activity

Compound Target Receptor IC₅₀ (nM) Bioavailability
Montelukast Acid CysLT1 3.5–7.2 Low (acid form)
Montelukast Sodium CysLT1 2.1–5.8 High (~64%)
Dicyclohexylamine Salt CysLT1 (estimated) N/A Unreported
Carboxymethyl Derivative CysLT1 (hypothesized) N/A Unreported
  • Montelukast Sodium : Demonstrated superior oral absorption compared to the acid form, with a bioavailability of ~64% in clinical studies .

Solubility and Stability

Compound Water Solubility LogP Stability
Montelukast Acid Insoluble 5.2 Degrades in acid
Montelukast Sodium 50 mg/mL 4.8 Stable at pH 6–8
Dicyclohexylamine Salt Low 6.1 Hygroscopic
  • Montelukast Sodium : High water solubility (50 mg/mL) makes it suitable for pediatric formulations (e.g., chewable tablets) .

Clinical and Regulatory Considerations

  • Montelukast Sodium : Approved by the FDA for asthma and allergies, with extensive safety data. Common side effects include headache and gastrointestinal disturbances .

Preparation Methods

Synthetic Route Design and Key Intermediates

The synthesis begins with 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (diol compound), which undergoes mesylation to introduce a leaving group. Methanesulfonyl chloride in tetrahydrofuran (THF) with a tertiary amine base converts the hydroxyl group into a mesylate ester, enhancing reactivity for subsequent thioether formation .

Critical Reaction Parameters:

  • Solvent System: THF or dichloromethane for mesylation .

  • Temperature: Maintained at −5°C to 0°C to minimize side reactions .

  • Base: Triethylamine or N,N-diisopropylethylamine for proton scavenging .

The mesylate intermediate is then reacted with the dibasic salt of 1-(mercaptomethyl)cyclopropane acetic acid. Sodium methoxide in dimethylformamide (DMF) deprotonates the thiol, enabling nucleophilic attack on the mesylate carbon .

Thioether Formation and Stereochemical Control

The thioether coupling step is pivotal for establishing the correct stereochemistry at the chiral center. The use of a preformed disodium salt of 1-(mercaptomethyl)cyclopropane acetic acid ensures high nucleophilicity, while low temperatures (−20°C to 10°C) suppress racemization .

Mechanistic Insights:

  • Nucleophilic Substitution (S<sub>N</sub>2): The thiolate ion attacks the mesylate’s electrophilic carbon, displacing methanesulfonate with inversion of configuration .

  • Solvent Effects: Polar aprotic solvents like DMF stabilize the transition state, accelerating the reaction .

Post-reaction, the crude product is quenched into a saturated sodium chloride solution and extracted with ethyl acetate. Acidification with tartaric acid precipitates the free acid form, which is subsequently converted to an amine salt (e.g., l-methyl-3-phenylpropyl amine) for crystallization .

Purification and Isolation Strategies

Isolation of the final compound as an amine salt enhances purity by leveraging differential solubility. For example, montelukast l-methyl-3-phenylpropyl amine salt is crystallized from toluene/n-hexane mixtures, reducing cis-isomer contamination to <0.02% .

Optimized Crystallization Conditions:

  • Solvent: Toluene or dichloromethane with anti-solvents like n-heptane .

  • Temperature Gradient: Gradual cooling from 70°C to 25°C ensures controlled crystal growth .

  • Seed Crystals: Addition of preformed salt crystals improves yield and polymorphic consistency .

Comparative Analysis of Synthetic Approaches

The patent WO2014001860A1 streamlines earlier methods (e.g., U.S. Patent 8,178,680) by eliminating intermediate isolations, reducing solvent waste, and improving throughput. Key advancements include:

Parameter Traditional Method Improved Method
Intermediate IsolationMultiple solid-handling stepsIn-situ reaction continuity
Solvent ConsumptionHigh (toluene/ethyl acetate)Reduced (single solvent DMF)
Cis-Isomer Impurity≤0.1%≤0.02%
Reaction Time48–72 hours24–36 hours

This table underscores the efficiency gains from minimizing workup steps and enhancing reaction specificity .

Large-Scale Production Considerations

Scalability challenges are addressed through continuous processing and robust temperature control. For example, a 2 L reactor process achieves 85–90% yield by maintaining strict stoichiometric ratios (1:1.05 mesylate-to-thiolate) and employing nitrogen purging to prevent oxidation .

Key Operational Protocols:

  • Quenching: Rapid addition to cold brine minimizes degradation .

  • Acidification: Controlled pH adjustment (4.0–4.5) with acetic acid ensures complete precipitation .

  • Drying: Vacuum drying at 50–55°C removes residual solvents without thermal decomposition .

Q & A

Basic: What are the key synthetic intermediates and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions with critical intermediates. For example, 1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-[2-(1-hydroxy-1-methyl-ethyl)-phenyl]-propan-1-ol (MON10) is a pivotal intermediate formed via Heck coupling or similar cross-coupling reactions . Key reagents include methane sulfonyl chloride for activating hydroxyl groups and diisopropyl ethylamine as a base for thioether formation. Solvents like acetonitrile and toluene are used for purification .

Advanced: How can stereochemical challenges in the synthesis of this compound be addressed?

The compound's stereochemical complexity arises from its cyclopropane and chiral centers. Advanced strategies include:

  • Chiral pool synthesis : Using enantiomerically pure starting materials, such as (1R)-configured intermediates, to preserve stereochemical integrity .
  • X-ray crystallography : To confirm stereochemical assignments, as demonstrated in related quinoline derivatives .
  • Chiral chromatography : For resolving diastereomers during purification, as seen in cyclopropane-containing analogs .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of cyclopropane rings and ethenyl linkages .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (C₄₁H₄₆ClNO₅S₂) .
  • X-ray crystallography : Used in related compounds to resolve stereochemical ambiguities and confirm quinoline-cyclopropane spatial arrangements .

Advanced: How can discrepancies between computational modeling and experimental bioactivity data be resolved?

Discrepancies may arise from solvent effects, protein flexibility, or force field inaccuracies. Mitigation strategies include:

  • Molecular dynamics simulations : To account for ligand-protein conformational changes under physiological conditions .
  • Free-energy perturbation (FEP) calculations : For refining binding affinity predictions .
  • Experimental validation : Re-testing under controlled conditions (e.g., pH, temperature) to isolate variables .

Basic: What are the known biological targets or mechanisms of action for this compound?

While direct data is limited, structurally related quinoline derivatives exhibit antimicrobial and anti-inflammatory activities. The 7-chloro-quinoline moiety is critical for binding to targets like cytochrome P450 enzymes or leukotriene receptors, as seen in montelukast analogs .

Advanced: What strategies optimize synthetic yield while maintaining stereochemical integrity?

  • Temperature control : Lower temperatures (e.g., 0–5°C) during thioether formation to minimize racemization .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during reactive steps .
  • Catalyst optimization : Palladium-based catalysts for efficient cross-coupling without side reactions .

Basic: What are the stability and storage conditions for this compound in research settings?

Based on analogs:

  • Storage : –20°C under inert gas (argon or nitrogen) to prevent oxidation of thioether and dihydroxy groups .
  • Stability : Susceptible to hydrolysis in aqueous solutions; use anhydrous solvents (e.g., DMSO) for stock solutions .

Advanced: How can conflicting bioactivity data across assay systems be analyzed?

Conflicting results may stem from assay-specific variables (e.g., cell line heterogeneity, endpoint measurements). Solutions include:

  • Meta-analysis : Pool data from multiple studies to identify trends .
  • Orthogonal assays : Validate results using alternative methods (e.g., enzymatic vs. cell-based assays) .
  • Structural analogs : Compare bioactivity profiles of derivatives to isolate pharmacophore contributions .

Notes

  • Data Contradictions : Variations in synthetic yields (e.g., 25 mg vs. custom-scale batches ) may reflect differences in purification protocols or reagent quality.
  • Methodological Rigor : Always cross-validate structural assignments using complementary techniques (e.g., NMR + X-ray) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Reactant of Route 2
1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid

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